molecular formula C15H16FN5O B279449 N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine

N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine

Cat. No.: B279449
M. Wt: 301.32 g/mol
InChI Key: ULZRUNIHVOXMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine, also known as F13714, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. F13714 belongs to a class of compounds known as tetrazoles, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine is not fully understood. However, studies have shown that this compound binds to the sigma-1 receptor with high affinity and acts as a positive allosteric modulator, enhancing the activity of the receptor. This, in turn, leads to the activation of several downstream signaling pathways, including the ERK1/2 and AKT pathways, which are involved in neuronal survival, differentiation, and signaling.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and antidepressant-like effects. This compound has been shown to protect against neuronal damage induced by oxidative stress and excitotoxicity. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Finally, this compound has been shown to have antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine is its high affinity for the sigma-1 receptor, which makes it a promising candidate for the development of novel therapies for neurological disorders. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine. One area of research could focus on the development of novel formulations of this compound that improve its solubility in aqueous solutions. Additionally, further studies could investigate the potential therapeutic applications of this compound in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Finally, studies could investigate the potential use of this compound as a tool for the study of the sigma-1 receptor and its downstream signaling pathways.

Synthesis Methods

The synthesis of N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine involves several steps, including the reaction of 2-fluorobenzaldehyde with furfural to form 5-(2-fluorophenyl)furan-2-carbaldehyde. This intermediate is then reacted with propylamine and sodium azide to form the corresponding tetrazole. The final product is obtained after purification via column chromatography.

Scientific Research Applications

N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Studies have shown that this compound has a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes, including neuronal survival, differentiation, and signaling. The sigma-1 receptor has been implicated in the pathogenesis of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

Properties

Molecular Formula

C15H16FN5O

Molecular Weight

301.32 g/mol

IUPAC Name

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C15H16FN5O/c1-2-9-21-15(18-19-20-21)17-10-11-7-8-14(22-11)12-5-3-4-6-13(12)16/h3-8H,2,9-10H2,1H3,(H,17,18,20)

InChI Key

ULZRUNIHVOXMLM-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3F

Canonical SMILES

CCCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3F

Origin of Product

United States

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